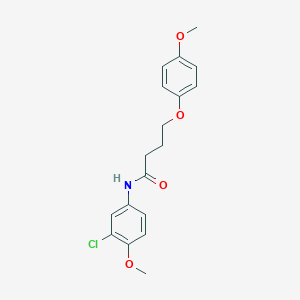
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide, also known as GW501516, is a synthetic drug that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to activate peroxisome proliferator-activated receptor delta (PPARδ) in the body.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied in scientific research for its potential applications in various fields such as cancer, metabolic disorders, and cardiovascular diseases. Several studies have shown that this compound can activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism. It has been found to improve insulin sensitivity and reduce plasma triglycerides and cholesterol levels in animal models. Some studies have also reported its potential anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide works by activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also enhances the expression of genes involved in antioxidant defense and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and increase energy expenditure. It also enhances endurance performance by increasing the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ activation. It is also easily synthesized and purified, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which needs to be carefully monitored in animal studies.
Orientations Futures
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of research is its potential applications in the prevention and treatment of cardiovascular diseases. Further studies are also needed to explore its anticancer properties and potential toxicity in humans.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained attention in scientific research due to its potential applications in various fields. It activates PPARδ in the body, leading to several biochemical and physiological effects. While it has several advantages for lab experiments, its potential toxicity needs to be carefully monitored. Further research is needed to explore its potential applications in various fields and its safety in humans.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide involves several steps, including the reaction of 4-(4-methoxyphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chloro-4-methoxyaniline to obtain the desired product. The final product is purified by column chromatography to obtain a pure compound.
Propriétés
Formule moléculaire |
C18H20ClNO4 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C18H20ClNO4/c1-22-14-6-8-15(9-7-14)24-11-3-4-18(21)20-13-5-10-17(23-2)16(19)12-13/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Clé InChI |
TZFNHKSAFNXGAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
